Bis(2-hydroxyethyl)-D8-amine
Overview
Description
Bis(2-hydroxyethyl)-D8-amine is a compound that falls within the category of bis(alkyl)amines, which are characterized by having two alkyl groups attached to a nitrogen atom. While the specific compound Bis(2-hydroxyethyl)-D8-amine is not directly mentioned in the provided papers, the general class of bis(alkyl)amines is represented and studied for various applications in the field of chemistry.
Synthesis Analysis
The synthesis of bis(alkyl)amines can involve catalytic processes, as seen in the paper discussing the use of 2,4-bis(trifluoromethyl)phenylboronic acid as a catalyst for dehydrative amidation between carboxylic acids and amines . This process could potentially be adapted for the synthesis of Bis(2-hydroxyethyl)-D8-amine by choosing appropriate starting materials and conditions. Additionally, the palladium-catalyzed amination reaction described in the synthesis of bis(amine anhydride)s provides insight into another method that could be used for synthesizing bis(alkyl)amines .
Molecular Structure Analysis
The molecular structure of bis(alkyl)amines can significantly influence their properties and reactivity. For instance, the structure-activity relationships for bis(phenylalkyl)amines indicate that the presence of certain functional groups and the distance between aromatic rings can affect the potency and selectivity of these compounds as NMDA receptor antagonists . These findings suggest that the molecular structure of Bis(2-hydroxyethyl)-D8-amine would also be crucial in determining its chemical behavior and potential applications.
Chemical Reactions Analysis
Bis(alkyl)amines can participate in various chemical reactions. For example, bis(2-ethylhexyl)amine has been used as an organocatalyst for reactions involving iminium ions . This suggests that Bis(2-hydroxyethyl)-D8-amine could also act as a catalyst or reactant in similar chemical processes. Moreover, the stable methanimine equivalent described in the synthesis of β-lactams through [2 + 2] cycloadditions with ketenes exemplifies the reactivity of bis(alkyl)amines in cycloaddition reactions, which could be relevant for Bis(2-hydroxyethyl)-D8-amine as well.
Physical and Chemical Properties Analysis
The physical and chemical properties of bis(alkyl)amines are influenced by their molecular structures. The study on bis(phenylalkyl)amines highlights the importance of the phenolic OH group and the basic nitrogen atom in determining the compound's interactions with biological receptors . Similarly, the solubility and thermal properties of polymers derived from bis(amine anhydride)s are affected by the incorporation of bulky groups along the polymer backbone . These insights can be extrapolated to predict that Bis(2-hydroxyethyl)-D8-amine would have specific solubility, thermal stability, and reactivity profiles based on its molecular structure.
Scientific Research Applications
Demulsification of Heavy Crude Oil Emulsions:
- A study by Abdullah, Al‐Lohedan, and Atta (2021) discusses the preparation of amphiphilic polyethylene amine terephthalate using a product similar to Bis(2-hydroxyethyl)-D8-amine. This compound showed increased efficiency in demulsifying water in heavy crude (W/O) emulsions.
Synthesis of Biopolymers:
- Xu et al. (2016) report on the synthesis of bis(hydroxylmethylfurfuryl)amine from 5-hydroxymethylfurfural, indicating potential in forming functional biopolymers with tunable properties. This research highlights the versatility of compounds related to Bis(2-hydroxyethyl)-D8-amine in polymer synthesis (Xu et al., 2016).
Copolymerization for Polymer Chemistry:
- Devaine-Pressing, Dawe, and Kozak (2015) explored the copolymerization of cyclohexene oxide and carbon dioxide using chromium(III) amino-bis(phenolato) complexes. This study demonstrates the application of bis(amine) compounds in creating polycarbonates with low molecular weight and narrow dispersities (Devaine-Pressing, Dawe, & Kozak, 2015).
Biomedical Applications of Poly(amido-amine)s:
- Ferruti, Marchisio, and Duncan (2002) discuss the biomedical applications of Poly(amido-amine)s (PAAs), which are obtained from the polyaddition of primary or secondary aliphatic amines to bis(acrylamide)s. PAAs are suitable for various biomedical applications due to their solubility, degradability, and compatibility (Ferruti, Marchisio, & Duncan, 2002).
Catalysis in Hydrolysis Reactions:
- Vassilev et al. (1999) studied Poly(propylene imine) dendrimer complexes as catalysts for the hydrolysis of bis-(p-nitrophenyl) phosphate. Their findings suggest that compounds like Bis(2-hydroxyethyl)-D8-amine can be used to catalyze hydrolysis reactions in specific conditions (Vassilev et al., 1999).
Synthesis and Interaction with DNA:
- Ouyang Ze (2009) synthesized a complex involving bis(2-benzimidazolylmethyl)amine and studied its interaction with DNA, indicating the potential of bis(amine) compounds in DNA binding studies (Ouyang Ze, 2009).
properties
IUPAC Name |
1,1,2,2-tetradeuterio-2-[(1,1,2,2-tetradeuterio-2-hydroxyethyl)amino]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2/c6-3-1-5-2-4-7/h5-7H,1-4H2/i1D2,2D2,3D2,4D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCBWPMODOFKDW-SVYQBANQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)NC([2H])([2H])C([2H])([2H])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,2,2-Tetradeuterio-2-[(1,1,2,2-tetradeuterio-2-hydroxyethyl)amino]ethanol |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.